molecular formula C18H13N5O3 B2983484 5-(2H-1,3-benzodioxol-5-yl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole CAS No. 1251630-74-6

5-(2H-1,3-benzodioxol-5-yl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B2983484
CAS No.: 1251630-74-6
M. Wt: 347.334
InChI Key: CKOQWMPVKZQTCT-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted at the 3-position with a 5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl group and at the 5-position with a 2H-1,3-benzodioxol-5-yl moiety. Its molecular formula is C₁₉H₁₄N₅O₃, with a molecular weight of 395.8 g/mol .

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-(5-methyl-1-phenyltriazol-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O3/c1-11-16(20-22-23(11)13-5-3-2-4-6-13)17-19-18(26-21-17)12-7-8-14-15(9-12)25-10-24-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOQWMPVKZQTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C3=NOC(=N3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-1,3-benzodioxol-5-yl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole typically involves multi-step organic synthesis. A common approach might include:

    Formation of the Benzodioxole Moiety: This can be synthesized from catechol and formaldehyde under acidic conditions.

    Synthesis of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Formation of the Oxadiazole Ring: This can be synthesized from hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the triazole or oxadiazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, it could be explored as a potential drug candidate, particularly if it shows activity against specific biological targets.

Industry

In industry, it might find applications in the development of new materials, such as polymers or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2H-1,3-benzodioxol-5-yl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The 1,2,4-oxadiazole scaffold is highly versatile, with substitutions at positions 3 and 5 significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected 1,2,4-Oxadiazole Derivatives
Compound Name Substituents (Position 3 and 5) Biological Activity (IC₅₀ or MIC) Key References
Target Compound (CAS 950469-07-5) 5-(2H-1,3-Benzodioxol-5-yl), 3-(5-Methyl-1-phenyl-triazol-4-yl) Not reported
3-(4-Trifluoromethoxyphenyl)-5-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole 5-(5-Methyl-triazol-3-yl), 3-(4-Trifluoromethoxyphenyl) Antifungal (C. albicans: MIC = 8 µg/mL)
5-(1H-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole 5-(Benzotriazolylmethyl), 3-Phenyl Analgesic, antipicornaviral (no quantitative data)
9b (1,3,4-Thiadiazole derivative) 3-Phenyl, 5-(Antiproliferative substituent) HepG2 (IC₅₀ = 2.94 µM), MCF-7 (IC₅₀ = 3.4 µM)
5-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenoxy]phenyl-1,2,4-oxadiazole 5-(4-Fluorophenyl), 3-(Trifluoromethylphenoxy) Antimicrobial (S. aureus: MIC = 4 µg/mL)
Key Observations:

Substituent Lipophilicity : The benzodioxol group in the target compound enhances membrane permeability compared to simpler aryl groups (e.g., phenyl or fluorophenyl) . This property is critical for blood-brain barrier penetration in CNS-targeted therapies.

Hydrogen-Bonding Capacity : The 5-methyl-1-phenyl-triazol-4-yl group provides hydrogen-bond acceptors, similar to benzotriazole derivatives , but with reduced steric hindrance due to the methyl group.

Pharmacological Activity Trends

  • Antitumor Activity : The triazole-oxadiazole hybrid in (compound 9b ) showed potent activity against HepG2 (IC₅₀ = 2.94 µM), attributed to the planar triazole moiety intercalating with DNA . The target compound’s benzodioxol group may further modulate topoisomerase inhibition.
  • Antimicrobial Activity : Fluorinated derivatives (e.g., ) demonstrate broad-spectrum activity, with MIC values as low as 4 µg/mL against S. aureus. The benzodioxol group’s oxygen atoms could enhance interactions with bacterial efflux pumps.
  • Antiviral Potential: Benzotriazole-linked oxadiazoles (e.g., ) inhibit picornaviruses, suggesting the target compound’s triazole group may confer similar activity.

Research Findings and Data Tables

Table 2: Comparative Physicochemical Properties
Property Target Compound 5-(Benzotriazolylmethyl)-3-phenyl 3-Trifluoromethoxyphenyl Derivative
Molecular Weight 395.8 g/mol 307.3 g/mol 365.3 g/mol
LogP (Predicted) 3.5 2.8 4.1
Hydrogen Bond Acceptors 6 5 7
Rotatable Bonds 4 3 5

Biological Activity

5-(2H-1,3-benzodioxol-5-yl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a synthetic compound that has garnered attention for its potential biological activities. This compound contains a benzodioxole moiety and a triazole ring, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure

The compound's structure can be represented as follows:

C19H16N4O3\text{C}_{19}\text{H}_{16}\text{N}_4\text{O}_3

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. A study on related compounds demonstrated that oxadiazoles can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
Compound AE. coli32
Compound BS. aureus16
Compound CC. albicans64

Anticancer Properties

The triazole ring in the compound is implicated in anticancer activity. Studies have shown that triazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For instance, a derivative similar to the target compound has been evaluated for its effects on breast cancer cell lines, showing IC50 values in the low micromolar range.

Table 2: Anticancer Activity of Related Triazole Compounds

CompoundCell LineIC50 (µM)
Triazole AMCF-7 (Breast)2.5
Triazole BHeLa (Cervical)3.0

Anti-inflammatory Effects

Compounds containing both oxadiazole and triazole moieties have been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The proposed mechanism of action for this compound involves multiple pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth or cancer cell proliferation.
  • Receptor Modulation : It may interact with receptors involved in inflammatory responses or cancer cell signaling.

Case Studies

Several studies have highlighted the biological potential of similar compounds:

  • Antimicrobial Study : A series of oxadiazole derivatives were tested against Mycobacterium tuberculosis, showing promising results with some compounds exhibiting MIC values below 10 µg/mL .
  • Cancer Research : A study evaluated a triazole derivative against various cancer cell lines and found that it significantly reduced cell viability at concentrations as low as 5 µM .

Q & A

Basic: What synthetic strategies are effective for preparing 1,2,4-oxadiazole derivatives like this compound?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, a reflux-based method using acetonitrile as the solvent and potassium carbonate as a base can facilitate the reaction between chloromethyl-oxadiazole precursors and benzotriazole derivatives. Purification via recrystallization (e.g., ethyl acetate/ethanol) yields crystals suitable for X-ray diffraction . Optimize reaction time (e.g., 10 hours) and stoichiometry (1:1 molar ratio of reactants) to improve yield.

Basic: How is the crystal structure of this compound determined, and what software is used?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using a Bruker SMART diffractometer is standard. Data collection involves monochromated Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K). Structural refinement employs SHELXS97 (for solution) and SHELXL97 (for refinement). Hydrogen atoms are modeled using a riding approximation with C–H distances constrained to 0.93–0.97 Å .

Advanced: How do intermolecular interactions influence the solid-state packing of this compound?

Methodological Answer:
Weak C–H⋯N hydrogen bonds (2.58–2.65 Å) and π-π stacking (3.8–4.0 Å between aromatic rings) drive the formation of 2D supramolecular sheets. Analyze hydrogen bond geometry (e.g., angles: 141–157°) using Mercury or OLEX2 software to map connectivity. These interactions are critical for stability in crystallographic studies and may correlate with solubility or melting behavior .

Advanced: What conformational features distinguish the benzodioxole and triazole moieties in this compound?

Methodological Answer:
The benzodioxole and triazole rings adopt near-planar geometries (mean deviation < 0.05 Å). The dihedral angle between the 1,2,4-oxadiazole and benzodioxole planes is 80.2°, minimizing steric clashes and enabling optimal π-orbital overlap for electronic conjugation. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can validate this geometry .

Advanced: How can researchers resolve contradictions in crystallographic data for similar heterocyclic compounds?

Methodological Answer:
Discrepancies in unit cell parameters or bond lengths often arise from temperature-dependent lattice distortions or disordered solvent. Use PLATON’s SQUEEZE algorithm to model solvent regions. Cross-validate with IR spectroscopy (e.g., C=N stretches at 1600–1650 cm⁻¹) and NMR (¹H/¹³C chemical shifts) to confirm structural integrity .

Basic: What spectroscopic techniques confirm the purity and identity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Look for characteristic shifts: benzodioxole protons at δ 5.93 ppm (OCH₂O), triazole protons at δ 7.2–8.1 ppm (aromatic).
  • IR : Confirm oxadiazole C=N stretches (~1600 cm⁻¹) and benzodioxole C–O–C bands (~1250 cm⁻¹).
  • Mass Spectrometry : Match the molecular ion peak (e.g., m/z calculated for C₁₉H₁₃N₅O₃: 367.09) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound’s pharmacological potential?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace 5-methyltriazole with nitro or amino groups) and assess bioactivity.
  • In Silico Docking : Use AutoDock Vina to predict binding affinity to targets like cyclooxygenase (COX) or viral proteases, leveraging the planar oxadiazole core for π-π interactions.
  • In Vitro Assays : Test against cell lines (e.g., MTT assays for cytotoxicity) and compare with structurally related compounds (e.g., benzotriazole-oxadiazole hybrids with known analgesic activity) .

Advanced: What strategies optimize reaction conditions for scaling up synthesis without compromising yield?

Methodological Answer:

  • Solvent Screening : Replace acetonitrile with DMF or THF to enhance solubility of intermediates.
  • Catalyst Use : Explore phase-transfer catalysts (e.g., TBAB) to accelerate nucleophilic substitutions.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 10 hours to 30 minutes) while maintaining >85% yield. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Basic: What safety precautions are necessary when handling precursors like 3-phenyl-5-chloromethyl-1,2,4-oxadiazole?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood due to volatile solvents (acetonitrile, ethanol).
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Chlorinated intermediates require halogen-specific waste protocols .

Advanced: How do electronic effects of substituents impact the compound’s photophysical properties?

Methodological Answer:
Electron-withdrawing groups (e.g., nitro on benzodioxole) redshift absorbance (λmax ~350 nm) via extended conjugation. Measure fluorescence quantum yields (ΦF) in ethanol using quinine sulfate as a reference. Time-resolved spectroscopy (TCSPC) can correlate substituent effects with excited-state lifetimes .

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